2-chloro-N-(3,5-dichlorophenyl)propanamide
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Overview
Description
2-chloro-N-(3,5-dichlorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.53 g/mol . It is primarily used in biochemical research and has various applications in different scientific fields.
Preparation Methods
The synthesis of 2-chloro-N-(3,5-dichlorophenyl)propanamide typically involves the reaction of 3,5-dichloroaniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Chemical Reactions Analysis
2-chloro-N-(3,5-dichlorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(3,5-dichlorophenyl)propanamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
2-chloro-N-(3,5-dichlorophenyl)propanamide can be compared with other similar compounds, such as:
2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide: This compound has a similar structure but contains a nitro group, which can alter its chemical and biological properties.
2-chloro-N-(3,5-dichlorophenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group, which can affect its reactivity and applications.
Properties
IUPAC Name |
2-chloro-N-(3,5-dichlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGNMLQKEHSWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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